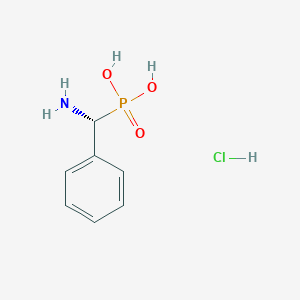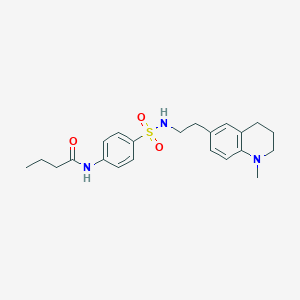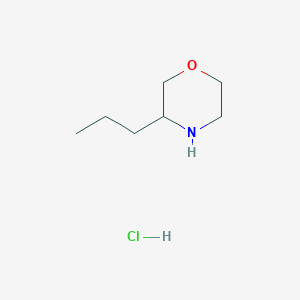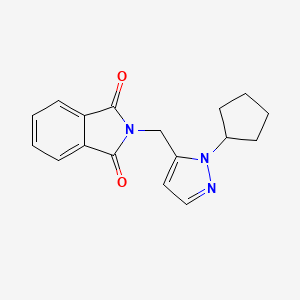
(r)-1-Aminobenzyl-phosphonic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Aminobenzyl-phosphonic acid hydrochloride is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of an amino group attached to a benzyl ring, which is further connected to a phosphonic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobenzyl-phosphonic acid hydrochloride typically involves the reaction of benzylamine with a phosphonic acid derivative. One common method includes the use of benzylamine and diethyl phosphite in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under controlled temperature conditions to yield the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{EtO})_2\text{P(O)H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{P(O)(OH)}_2 ]
Industrial Production Methods
Industrial production of ®-1-Aminobenzyl-phosphonic acid hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Aminobenzyl-phosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl-phosphonic acid derivatives, while reduction may produce aminobenzyl-phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Aminobenzyl-phosphonic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphonic acid derivatives, which are valuable in different chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition. Phosphonic acids are known to mimic the transition state of enzyme-catalyzed reactions, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, ®-1-Aminobenzyl-phosphonic acid hydrochloride is explored for its potential therapeutic applications. It may be investigated as a drug candidate for conditions where enzyme inhibition is beneficial, such as in the treatment of certain cancers or bacterial infections.
Industry
Industrially, this compound can be used in the formulation of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of ®-1-Aminobenzyl-phosphonic acid hydrochloride involves its interaction with molecular targets such as enzymes. The phosphonic acid group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its normal substrate.
Comparación Con Compuestos Similares
Similar Compounds
Benzylphosphonic acid: Similar structure but lacks the amino group.
Aminomethylphosphonic acid: Contains an amino group but has a different carbon backbone.
Phenylphosphonic acid: Similar aromatic ring but different functional groups.
Uniqueness
®-1-Aminobenzyl-phosphonic acid hydrochloride is unique due to the presence of both an amino group and a phosphonic acid group attached to a benzyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSMPODGJTHMF-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide](/img/structure/B2594757.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/new.no-structure.jpg)
![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)


![1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2594768.png)



![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)
![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)
